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molecular formula C8H6N2O2 B1266437 4-Methyl-2-nitrobenzonitrile CAS No. 26830-95-5

4-Methyl-2-nitrobenzonitrile

Cat. No. B1266437
M. Wt: 162.15 g/mol
InChI Key: QGBSLPHQCUIZKK-UHFFFAOYSA-N
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Patent
US05389641

Procedure details

A mixed solution of 2-nitro-4-methylbenzonitrile (15.8 g) in a mixture of 65% sulfuric acid and acetic acid (150 ml) was heated under reflux for 17 hours. After concentration, the residue was poured into ice-water and extracted with ethyl acetate. The extract was washed with water, dried and concentrated to dryness. Recrystallization of crystals from ether-hexane afforded colorless crystals (16.5 g, 94%), m.p. 156°-157° C.
Quantity
15.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:11]=[C:10]([CH3:12])[CH:9]=[CH:8]C=1C#N)([O-:3])=[O:2].[C:13]([OH:16])(=[O:15])[CH3:14]>S(=O)(=O)(O)O>[CH3:12][C:10]1[CH:9]=[CH:8][C:14]([C:13]([OH:16])=[O:15])=[C:4]([N+:1]([O-:3])=[O:2])[CH:11]=1

Inputs

Step One
Name
Quantity
15.8 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C#N)C=CC(=C1)C
Name
Quantity
150 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 17 hours
Duration
17 h
CONCENTRATION
Type
CONCENTRATION
Details
After concentration
ADDITION
Type
ADDITION
Details
the residue was poured into ice-water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
Recrystallization of crystals from ether-hexane afforded colorless crystals (16.5 g, 94%), m.p. 156°-157° C.

Outcomes

Product
Name
Type
Smiles
CC1=CC(=C(C(=O)O)C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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